molecular formula C18H19N3O2 B2415107 N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide CAS No. 1100793-20-1

N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide

Cat. No.: B2415107
CAS No.: 1100793-20-1
M. Wt: 309.369
InChI Key: MNBZFXWZWTZMII-UHFFFAOYSA-N
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Description

“N2-methyl-N1-(p-tolyl)indoline-1,2-dicarboxamide” is a complex organic compound that contains an indoline core, which is a type of heterocycle . The indoline core is substituted with a methyl group at the N2 position and a p-tolyl group at the N1 position. Additionally, it has a dicarboxamide functional group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the presence of the indoline core . The indoline core is aromatic in nature, which means it has a cyclic, planar structure with delocalized π-electrons .


Chemical Reactions Analysis

Indoline derivatives can undergo a variety of chemical reactions. For example, they can be reduced to form indolines . They can also undergo C-H and N-H bond functionalizations to form a diverse range of N- and C3-alkylated indolines/indoles .

Scientific Research Applications

Conformational Preferences and Structural Analysis

Research has explored the intrinsic conformational preferences of indoline-2-carboxylic acid and its derivatives, highlighting the impact of aromatic groups on restricting conformational space and influencing the cis-trans arrangement of amide bonds. Such studies are crucial for understanding the structural basis of these compounds' reactivity and interactions in different environments, which is essential for designing drugs and functional materials (Warren et al., 2010).

Synthesis and Catalysis

Innovative synthetic approaches have been developed for the synthesis of complex molecules, including tetracyclic indolobenzothiazine derivatives, highlighting the versatility of indoline derivatives in organic synthesis. These methodologies often involve palladium-catalyzed reactions or other catalytic processes that enable the formation of multiple bonds in a single step, showcasing the utility of these compounds in constructing novel chemical entities with potential applications in drug discovery and material science (Ha et al., 2015).

Material Science Applications

Indoline derivatives have been investigated for their applications in material science, particularly in the context of dye-sensitized solar cells. Metal-free organic dyes based on indoline structures have demonstrated high efficiencies, rivaling those of traditional metal-based dyes. This research opens up new avenues for the development of cost-effective and environmentally friendly materials for solar energy conversion (Horiuchi et al., 2004).

Biological Activity and Drug Discovery

Indoline derivatives have been extensively studied for their biological activities, including their role as inhibitors of HIV-1 reverse transcriptase. These compounds offer a promising platform for the development of novel antiviral agents, with studies focusing on optimizing their selectivity and potency against various strains of the virus. The exploration of indoline-2-carboxamide derivatives, in particular, has led to the identification of potent compounds with significant anti-HIV activity (Ragno et al., 2006).

Future Directions

The future directions for this compound could involve further study to determine its potential biological activities. Given the wide range of activities exhibited by indole derivatives, it’s possible that this compound could have interesting biological properties .

Properties

IUPAC Name

2-N-methyl-1-N-(4-methylphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)20-18(23)21-15-6-4-3-5-13(15)11-16(21)17(22)19-2/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBZFXWZWTZMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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